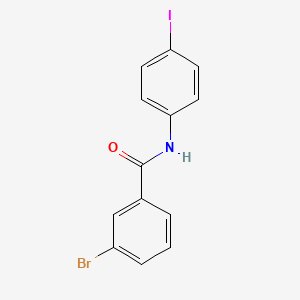![molecular formula C21H16BrN3O2 B11552282 2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11552282.png)
2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMONAPHTHALEN-1-YL)-N’-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)ACETOHYDRAZIDE is an organic compound that features a bromonaphthalene moiety and an indole derivative. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMONAPHTHALEN-1-YL)-N’-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazide: Starting with the appropriate naphthalene derivative, a bromination reaction can introduce the bromine atom at the desired position.
Condensation reaction: The bromonaphthalene derivative can then be reacted with an indole derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl group in the indole derivative.
Substitution: The bromine atom in the naphthalene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. The molecular targets could include receptors, enzymes, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMONAPHTHALEN-1-YL)-N’-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)ACETOHYDRAZIDE: can be compared with other indole derivatives or bromonaphthalene compounds.
Naphthalene derivatives: Compounds like 1-bromonaphthalene or 2-bromonaphthalene.
Indole derivatives: Compounds like indole-3-carboxaldehyde or indole-3-acetic acid.
Uniqueness
The uniqueness of 2-(4-BROMONAPHTHALEN-1-YL)-N’-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H16BrN3O2 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C21H16BrN3O2/c1-25-18-9-5-4-8-16(18)20(21(25)27)24-23-19(26)12-13-10-11-17(22)15-7-3-2-6-14(13)15/h2-11,27H,12H2,1H3 |
InChI Key |
GMUKBWHRKXEMGN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=C(C4=CC=CC=C34)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11552201.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11552205.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11552208.png)
![4-nitro-N~2~-[(E)-(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B11552214.png)
![N'~1~,N'~3~-bis[(E)-phenylmethylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11552216.png)
![2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol](/img/structure/B11552227.png)
![Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-](/img/structure/B11552238.png)
![2-nitro-4-[(E)-(phenylimino)methyl]phenyl 3-methylbenzoate](/img/structure/B11552249.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11552256.png)
![N-[2-(octadecylsulfanyl)ethyl]-2-phenylacetamide](/img/structure/B11552269.png)
![5,8-dinitro-2-(3-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552271.png)

![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11552289.png)

